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molecular formula C5H3BrN4 B1603834 8-Bromo-7H-purine CAS No. 27610-62-4

8-Bromo-7H-purine

Cat. No. B1603834
M. Wt: 199.01 g/mol
InChI Key: CVSGHIRICCUQKF-UHFFFAOYSA-N
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Patent
US07138401B2

Procedure details

A solution of purine in MeOH/THF/acetate buffer (1N in each AcOH and AcONa) was treated with Br2 (1.3-equiv. 1M in CHCl3) at room temperature (r.t.) for 16 h. Evaporation, work-up (EtOAc), drying (MgSO4) and flash chromatography afforded the desired 8-bromopurine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MeOH THF acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:9]=[C:8]2[C:4]([N:5]=[CH:6][NH:7]2)=[N:3][CH:2]=1.CC(O)=O.C(O[Na])(C)=O.[Br:19]Br>CO.C1COCC1.C([O-])(=O)C>[Br:19][C:6]1[NH:7][C:8]2[C:4](=[N:3][CH:2]=[N:1][CH:9]=2)[N:5]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C)O[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
MeOH THF acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C1CCOC1.C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation, work-up (EtOAc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (MgSO4) and flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC2=NC=NC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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